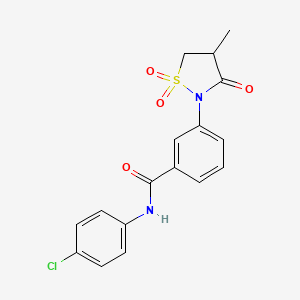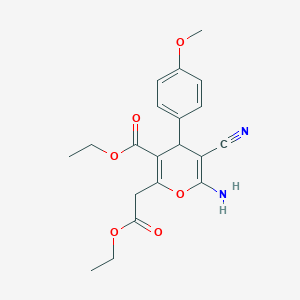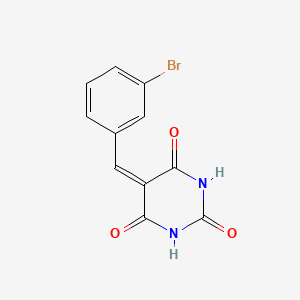![molecular formula C15H11N3O3 B4924879 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as POPOP, is a fluorescent dye used extensively in scientific research. It is a member of the oxadiazole family and has a molecular formula of C16H11N3O3. POPOP is primarily used as a fluorescence enhancer in biological and chemical assays due to its high quantum yield and photostability.
Wirkmechanismus
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate make it an excellent fluorescence enhancer. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate absorbs light at a wavelength of 346 nm and emits light at a wavelength of 420 nm.
Biochemical and physiological effects:
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its high quantum yield, photostability, and compatibility with various assay formats. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also easy to use and can be added directly to assay solutions. The limitations of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its sensitivity to pH and temperature changes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also sensitive to light and should be stored in a dark place.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in scientific research. One direction is the development of new assay formats that incorporate 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Another direction is the optimization of the synthesis method to increase the yield and purity of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Additionally, the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in vivo imaging and drug delivery systems is an area of active research. Overall, 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is a versatile and valuable tool in scientific research with many potential applications.
Synthesemethoden
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate can be synthesized using a multistep reaction process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-chloropyridine. The second step involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine. The third step involves the reaction of 3-hydrazinopyridine with ethyl 4-bromo-2-oxobutanoate to form 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine with acetic anhydride to form 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is widely used in scientific research as a fluorescence enhancer in biological and chemical assays. It is used to detect and measure the presence of various molecules, including proteins, nucleic acids, and small molecules. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also used in flow cytometry, confocal microscopy, and fluorescence microscopy.
Eigenschaften
IUPAC Name |
[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10(19)20-13-6-4-11(5-7-13)15-17-14(18-21-15)12-3-2-8-16-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVFFPXTCNVJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4924798.png)
![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)

![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)

![2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4924844.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
